REACTION_CXSMILES
|
C(OC([NH:8][O:9][S:10]([C:13]1[C:18]([CH3:19])=[CH:17][C:16]([CH3:20])=[CH:15][C:14]=1[CH3:21])(=[O:12])=[O:11])=O)(C)(C)C.FC(F)(F)C(O)=O>O>[O:9]([S:10]([C:13]1[C:18]([CH3:19])=[CH:17][C:16]([CH3:20])=[CH:15][C:14]=1[CH3:21])(=[O:11])=[O:12])[NH2:8]
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Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)NOS(=O)(=O)C1=C(C=C(C=C1C)C)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
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60 mL
|
Type
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solvent
|
Smiles
|
O
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
|
The reaction was left at 0° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The solid precipitated
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Type
|
FILTRATION
|
Details
|
was filtered
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Type
|
WASH
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Details
|
washed several times with water until the pH of the filtrate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The white solid (1.4 g, 98%) was dried in the Buchner funnel
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Type
|
CUSTOM
|
Details
|
used immediately for the next reaction
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Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
O(N)S(=O)(=O)C1=C(C=C(C=C1C)C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |